

A Comparative Analysis of Tafluprost and Latanoprost for Intraocular Pressure Reduction

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Compound of Interest

Compound Name: Tafluprost ITS-1

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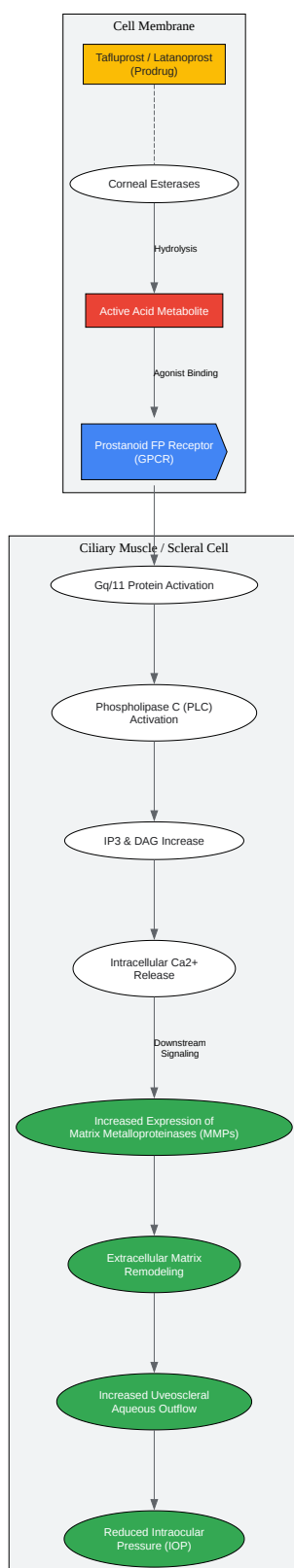
An Objective Guide for Researchers and Drug Development Professionals

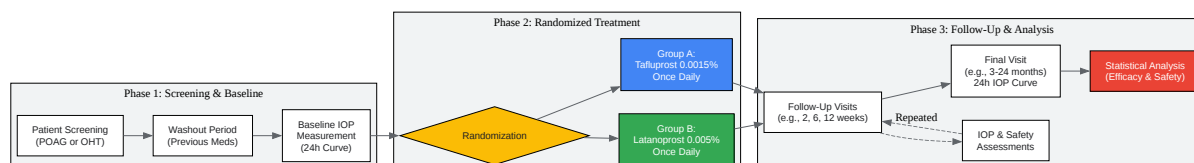
Tafluprost and Latanoprost are widely utilized prostaglandin F_{2α} (PGF_{2α}) analogues prescribed for the management of open-angle glaucoma and ocular hypertension. Both therapeutic agents function by lowering intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. This guide provides a detailed comparison of their efficacy, safety profiles, and underlying mechanisms, supported by data from clinical studies.

Mechanism of Action: Prostaglandin Analogues

Both Tafluprost and Latanoprost are prodrugs that become biologically active upon hydrolysis by corneal esterases.^[1] Their active forms are selective agonists for the prostanoid FP receptor.^{[2][3]} Tafluprost, in its active acid form, demonstrates a 12-fold higher affinity for the FP receptor compared to the active form of Latanoprost.^{[2][4]}

Activation of the FP receptor in ocular tissues, such as the ciliary body and sclera, initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway.^{[1][3]} This remodeling reduces hydraulic resistance and increases the outflow of aqueous humor from the eye, thereby lowering IOP.^{[1][2]} The primary mechanism for both drugs is the enhancement of uveoscleral outflow.^{[2][3]}





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